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Compound of Interest

Compound Name: Cy5 se(mono so3)

Cat. No.: B3264930 Get Quote

An In-depth Technical Guide to Cy5 SE (mono SO3) for Nucleic Acid and Protein Labeling

Introduction
Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, known for its intense

signal in the far-red region of the spectrum.[1][2] The specific variant, Cy5 SE (mono SO3), is a

monofunctional N-hydroxysuccinimide (NHS) ester derivative of Cy5.[2] This reactive form is

designed to covalently label molecules containing primary amino groups, such as proteins,

amino-modified nucleic acids, and peptides.[3][4] The "SE" designation indicates the

succinimidyl ester (or NHS ester) reactive group, which forms a stable amide bond with primary

amines. The "(mono SO3)" signifies the presence of a single sulfonate group, which enhances

the dye's water solubility.

Cy5 is particularly well-suited for detection using CCD cameras and other red-sensitive

detectors.[2] Its fluorescence is highly sensitive to the surrounding electronic environment,

which can be leveraged for applications like enzyme determination and FRET (Förster

Resonance Energy Transfer) trials.[5] Labeled molecules are used in a wide array of

applications, including ELISA, western blotting, immunofluorescence, flow cytometry (FACS),

and in vivo imaging.[1][3]

Chemical Principle of Labeling
The core of the labeling process is the reaction between the Cy5 NHS ester and a primary

amine (-NH2). This reaction, known as acylation, targets the N-terminus of proteins and the
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epsilon-amino group of lysine residues. For nucleic acids, it requires a pre-introduced primary

amine, typically via a modified nucleotide. The NHS ester reacts with the nucleophilic amine in

an aqueous, slightly alkaline buffer (pH 8.5-9.3), forming a stable, covalent amide bond and

releasing N-hydroxysuccinimide (NHS) as a byproduct.
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Figure 1: Reaction of Cy5 NHS Ester with a primary amine.
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Quantitative and Spectral Data
The photophysical properties of Cy5 make it a versatile fluorophore for various detection

systems. Key quantitative data are summarized below.

Property Value

Excitation Maximum (λ_ex) ~649-650 nm

Emission Maximum (λ_em) ~670 nm

Extinction Coefficient ~250,000 cm⁻¹M⁻¹

Molecular Weight ~776 g/mol (for the structure shown)

Recommended Laser Line 633 nm or 647 nm

Note: Spectral properties can be influenced by the local environment (e.g., solvent, conjugation

to a biomolecule).

Experimental Protocols
The following sections provide detailed methodologies for labeling proteins and nucleic acids

with Cy5 SE.

Protein Labeling Protocol
This protocol is optimized for labeling 1 mg of a typical IgG antibody.[2] Adjustments may be

necessary for other proteins.

1. Protein Preparation:

Buffer Exchange: The protein must be in an amine-free buffer. Buffers containing primary

amines like Tris or glycine will compete with the labeling reaction and must be removed.[1][2]

Recommended buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline

(PBS) at a pH of 8.5-9.0.[1][6] Buffer exchange can be performed by dialysis or using spin

columns.[1][2]
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Protein Concentration: For optimal results, the protein concentration should be between 2-10

mg/mL.[1][7] Labeling efficiency decreases at lower concentrations.[7]

2. Cy5 SE Dye Preparation:

Bring the vial of lyophilized Cy5 SE to room temperature before opening to prevent moisture

condensation.

Reconstitute the dye in an anhydrous organic solvent such as dimethylformamide (DMF) or

dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).[3][7] The dye should

be used immediately after reconstitution.[1]

3. Labeling Reaction:

Combine the protein solution with the reconstituted Cy5 SE solution. A common starting point

is a 10:1 molar ratio of dye to protein.[3] For a 1 mg/mL IgG solution, this typically involves

adding the protein solution directly to the pre-measured vial of dye.[2]

Mix the solution gently by pipetting. Avoid vigorous vortexing to prevent protein denaturation.

[3]

Incubate the reaction for 30-60 minutes at room temperature, protected from light.[2][3]

Gentle mixing on a rotary shaker is recommended.[1]

4. Purification of Labeled Protein:

It is critical to remove the unreacted, free dye from the labeled protein.

The most common method is gel filtration using a spin column packed with a resin like

Sephadex G-25.[2][8]

Procedure:

Prepare the spin column by removing the storage buffer via centrifugation (~1,500 x g for

1 min).[1][6]

Wash the column resin multiple times with an appropriate elution buffer (e.g., PBS).[1][6]
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Load the entire reaction mixture onto the center of the column.

Centrifuge the column (~1,500 x g for 2 min) to collect the eluate, which contains the

purified, labeled protein.[6] The smaller, unconjugated dye molecules are retained in the

column resin.

Alternatively, dialysis can be used, although it is generally slower and less efficient for rapid

separation.[2]

Nucleic Acid Labeling Protocol
This protocol is for labeling synthetic oligonucleotides that have been modified to contain a

primary alkyl amino group.

1. Nucleic Acid Preparation:

The oligonucleotide must contain a primary amine for labeling. This is typically incorporated

during synthesis (e.g., using an Amino-Modifier C6).

If the oligonucleotide was deprotected using ammonium hydroxide, all traces of ammonia

must be removed, as it will react with the dye. This can be achieved by repeated

lyophilization or ethanol precipitation.[2]

Dissolve the amino-modified oligonucleotide in an amine-free buffer, such as 0.1 M sodium

carbonate (pH 9.3).[2]

2. Dye Preparation:

Follow the same procedure as described in the protein labeling protocol, reconstituting the

dye in DMSO or DMF.

3. Labeling Reaction:

Mix the oligonucleotide solution with the reconstituted Cy5 SE. The optimal dye-to-oligo ratio

may require empirical determination but can start similarly to protein labeling.

Incubate the reaction for at least 60 minutes at room temperature in the dark.
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4. Purification of Labeled Nucleic Acid:

Purification is necessary to remove free dye.

Gel filtration is a suitable method. For oligonucleotides, a resin with a smaller pore size like

Sephadex G-50 is recommended.[2] The procedure is analogous to the protein purification

protocol.

Other methods such as HPLC or ethanol precipitation can also be effective for purifying

labeled oligonucleotides.

Experimental Workflows and Applications
The general workflow for biomolecule labeling is a multi-step process from preparation to final

application.
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Figure 2: General experimental workflow for Cy5 labeling.

A key application of Cy5-labeled molecules is in Förster Resonance Energy Transfer (FRET), a

mechanism that describes energy transfer between two light-sensitive molecules. In FRET-

based assays, Cy5 often serves as the acceptor fluorophore, paired with a suitable donor like

Cy3. When the donor and acceptor are in close proximity (1-10 nm), excitation of the donor can

lead to energy transfer and subsequent emission from the acceptor (Cy5). This phenomenon is
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widely used to study molecular interactions, such as protein-protein binding or conformational

changes in a single protein.[9]
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Figure 3: Principle of FRET using Cy5 as an acceptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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